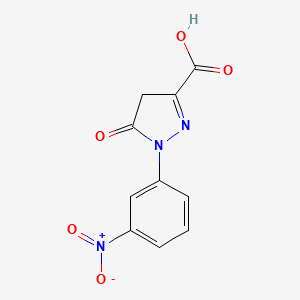
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a carboxylic acid group and a nitrophenyl substituent. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Claisen–Schmidt-type Aldol-Crotonic Condensation: This reaction involves the condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes to form pyridylchalcones.
Analyse Des Réactions Chimiques
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, and other derivatives.
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrazine hydrate, acetic acid, hydrogen gas, and various nucleophiles.
Applications De Recherche Scientifique
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antioxidant, analgesic, anti-inflammatory, and antimycobacterial activities.
Material Science: The compound exhibits luminescent properties, making it useful in the development of luminescent materials.
Chemical Synthesis: It serves as a valuable synthon in the formation of various heterocycles, including pyrimidines and pyridines.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The nitro group in the compound can be reduced to an amino group, which may interact with bacterial enzymes, disrupting their function and leading to antibacterial effects.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4,5-Dihydro-1H-pyrazole Derivatives: These compounds share a similar pyrazole ring structure but may have different substituents, leading to variations in their biological activities.
Pyridylchalcones: These are intermediates in the synthesis of 4,5-dihydro-1H-pyrazole derivatives and have distinct chemical properties.
The uniqueness of this compound lies in its specific combination of a pyrazole ring, carboxylic acid group, and nitrophenyl substituent, which contribute to its diverse biological activities and applications.
Propriétés
Numéro CAS |
89-27-0 |
|---|---|
Formule moléculaire |
C10H7N3O5 |
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O5/c14-9-5-8(10(15)16)11-12(9)6-2-1-3-7(4-6)13(17)18/h1-4H,5H2,(H,15,16) |
Clé InChI |
KAUQEIRKYADRME-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1C(=NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Key on ui other cas no. |
89-27-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















